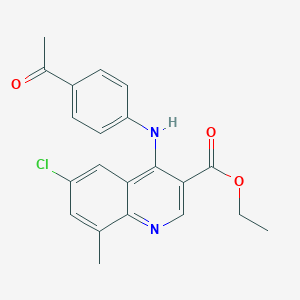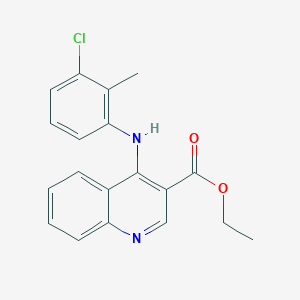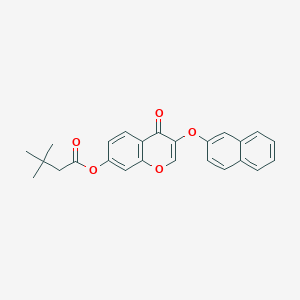![molecular formula C25H25NO4 B285204 Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B285204.png)
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a synthetic compound that belongs to the class of benzamides and is known for its anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of the immune response and the production of pro-inflammatory cytokines. This compound A has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the severity of allergic reactions, and improve insulin sensitivity. This compound A has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A is its high selectivity for the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of this compound A is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for this compound A.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A. One possible direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the development of new formulations of this compound A that improve its solubility and bioavailability. Finally, further studies are needed to determine the long-term safety and efficacy of this compound A in human subjects.
Conclusion:
In conclusion, this compound A is a synthetic compound with promising anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising therapeutic agent for the treatment of inflammatory diseases. However, further studies are needed to determine its optimal dosage and duration of treatment, as well as its long-term safety and efficacy in human subjects.
Métodos De Síntesis
The synthesis of Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A involves a multi-step process that begins with the reaction of 4-(2-phenylpropan-2-yl)phenol with 4-chlorobenzoyl chloride to form 4-(2-phenylpropan-2-yl)phenoxy)-4-chlorobenzamide. The intermediate product is then treated with methyl 2-amino benzoate to form this compound. The final compound is purified through column chromatography to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Methyl 2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)benzoate A has been extensively studied for its anti-inflammatory properties and has shown promising results in numerous scientific studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound A has also been shown to reduce the expression of cyclooxygenase-2, an enzyme that plays a crucial role in the inflammatory response. These findings suggest that this compound A has the potential to be used as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Propiedades
Fórmula molecular |
C25H25NO4 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
methyl 2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25NO4/c1-25(2,18-9-5-4-6-10-18)19-13-15-20(16-14-19)30-17-23(27)26-22-12-8-7-11-21(22)24(28)29-3/h4-16H,17H2,1-3H3,(H,26,27) |
Clave InChI |
AEMGXUNGGHHACP-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



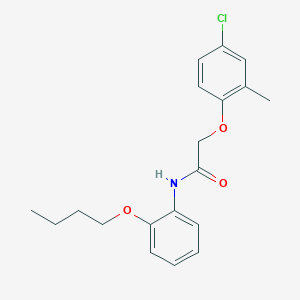
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
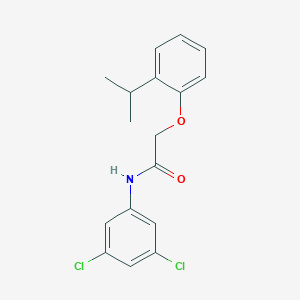



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)

![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

